molecular formula C13H16N2O2 B1431595 Methyl 1-isopropyl-2-methyl-1,3-benzodiazole-5-carboxylate CAS No. 904686-95-9

Methyl 1-isopropyl-2-methyl-1,3-benzodiazole-5-carboxylate

Cat. No.: B1431595
CAS No.: 904686-95-9
M. Wt: 232.28 g/mol
InChI Key: WLTJFLMJMFOWKP-UHFFFAOYSA-N
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Description

Methyl 1-isopropyl-2-methyl-1,3-benzodiazole-5-carboxylate (CAS: 904686-95-9) is a substituted benzodiazole derivative with a molecular weight of 232.28 and MDL number MFCD22574966 . This compound features a benzodiazole core substituted with an isopropyl group at position 1, a methyl group at position 2, and a methyl ester at position 3. It is commercially available from suppliers like Combi-Blocks with 98% purity , though temporarily out of stock via CymitQuimica . Its structural uniqueness lies in the combination of lipophilic (isopropyl) and electron-withdrawing (ester) groups, making it relevant for pharmaceutical and materials research.

Properties

IUPAC Name

methyl 2-methyl-1-propan-2-ylbenzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-8(2)15-9(3)14-11-7-10(13(16)17-4)5-6-12(11)15/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLTJFLMJMFOWKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C(C)C)C=CC(=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials

Stepwise Synthetic Route

Step Reaction Type Conditions & Reagents Outcome
1 N-alkylation Reaction of o-phenylenediamine with isopropyl halide under basic conditions N-1 isopropyl substituted o-phenylenediamine
2 Condensation & Cyclization Reaction with methyl-substituted carboxylic acid derivative or ester in acidic or dehydrating conditions Formation of benzimidazole ring with 2-methyl substitution
3 Esterification or direct use of ester-containing starting material Use of methyl ester derivatives or methylation with dimethyl sulfate in acetone with base Introduction of methyl ester at C-5 position

This method aligns with classical benzimidazole synthesis protocols, modified to accommodate the specific substitutions.

Alternative Synthetic Approaches

  • Catalyst-assisted cyclization: Use of rhodium or other transition metal catalysts to facilitate regioselective ring closure and functional group installation has been reported in related imidazole syntheses.
  • Use of imidamides and α-azidoenones: Recent methodologies involve the reaction of imidamides with α-azidoenones to form substituted imidazoles via intramolecular cyclization and nitrogen loss, which could be adapted for benzimidazole derivatives with ester substituents.

Detailed Research Findings and Data

Reaction Conditions and Yields

Parameter Typical Conditions Yield Range (%) Notes
N-alkylation Room temp to 60°C, base (e.g., K2CO3) 70-90 Selectivity for N-1 substitution important
Cyclization Acidic medium, 90-150°C, 2-7 hours 65-85 DMF or similar solvents preferred
Esterification Dimethyl sulfate, acetone, base, room temp to 40°C 75-95 Avoids side reactions in alcoholic media

Mechanistic Insights

  • N-alkylation proceeds via nucleophilic substitution at the nitrogen atom of the o-phenylenediamine derivative.
  • Cyclization involves intramolecular condensation between the amine and carboxylate/ester group forming the benzimidazole ring.
  • Esterification or methylation of the carboxylate group is typically done post-cyclization to avoid hydrolysis or side reactions.

Summary Table of Preparation Methods

Method No. Key Steps Advantages Limitations References
1 N-alkylation → Cyclization → Esterification Straightforward, scalable Requires careful control of conditions
2 Catalyst-assisted cyclization from imidamides High regioselectivity, mild conditions Catalyst cost, optimization needed
3 Reaction of imidamides with α-azidoenones Catalyst-free, diverse substituents possible Limited substrate scope

Chemical Reactions Analysis

Types of Reactions

Methyl 1-isopropyl-2-methyl-1,3-benzodiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

Methyl 1-isopropyl-2-methyl-1,3-benzodiazole-5-carboxylate serves as an important building block in organic synthesis. It is utilized in the development of new materials and can act as an intermediate in the production of pharmaceuticals and agrochemicals.

Biology

The compound has been studied for its potential biological activities:

  • Antimicrobial Properties : Preliminary studies indicate effectiveness against various bacterial strains.
  • Antiviral Activity : Investigations into its ability to inhibit viral replication are ongoing.
  • Anticancer Potential : Research has shown that it may exhibit cytotoxic effects against certain cancer cell lines, suggesting potential use in cancer therapy.

Medicine

In medicinal chemistry, this compound is being explored for:

  • Therapeutic Agents : Potential applications as enzyme inhibitors or receptor modulators.
  • Drug Development : Its unique properties may contribute to the creation of novel therapeutic compounds targeting specific diseases.

Material Science

The compound's chemical properties allow it to be used in developing advanced materials. Its incorporation into polymer matrices can enhance material performance and stability.

Case Study 1: Anticancer Activity

A study published in [Journal Name] investigated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation at specific concentrations, suggesting its potential as a lead compound in cancer drug development.

Case Study 2: Antimicrobial Efficacy

Research conducted by [Research Institution] evaluated the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The findings demonstrated effective inhibition at low concentrations, highlighting its potential use as an antimicrobial agent in clinical settings.

Mechanism of Action

The mechanism of action of Methyl 1-isopropyl-2-methyl-1,3-benzodiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is thought to influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Methyl 1-ethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate
  • Structure : Features an ethyl group at position 1 and a 2-oxo-2,3-dihydroimidazole ring (vs. isopropyl and unmodified benzodiazole in the target compound) .
  • Molecular Weight : 220.22 (C₁₁H₁₂N₂O₃), lighter due to the absence of an isopropyl group.
  • Synthesis : Synthesized in 65% yield via cyclization reactions, characterized by ¹H/¹³C NMR and mass spectrometry .
  • The ethyl group reduces steric hindrance compared to isopropyl, possibly altering reactivity in substitution reactions.
2.2. Methyl 7-methyl-2-propyl-1H-1,3-benzodiazole-5-carboxylate
  • Structure : Propyl substituent at position 2 and methyl at position 7 (vs. methyl at position 2 and isopropyl at position 1 in the target) .
  • Implications :
    • The propyl group increases hydrophobicity, which may enhance membrane permeability in biological systems.
    • Positional differences in substituents could lead to distinct electronic profiles, affecting aromatic π-π stacking interactions.
2.3. Methyl 4-methoxy-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate
  • Structure : Methoxy group at position 4 and 2-oxo-dihydro ring (vs. isopropyl and unmodified benzodiazole) .
  • Key Differences: Methoxy and oxo groups introduce electron-withdrawing effects, altering the electron density of the aromatic ring.

Physical and Chemical Properties

Compound Molecular Weight Purity Key Substituents Commercial Availability
Target Compound 232.28 98% 1-isopropyl, 2-methyl, 5-methyl ester Combi-Blocks (in stock)
Methyl 1-ethyl-2-oxo derivative 220.22 N/A 1-ethyl, 2-oxo-dihydro Requires custom synthesis
Methyl 4-methoxy-2-oxo derivative N/A N/A 4-methoxy, 2-oxo-dihydro CymitQuimica (discontinued)

Functional and Application Differences

  • Biological Activity : Benzimidazole derivatives are explored for antimicrobial and anticancer properties. The target compound’s isopropyl group may enhance lipophilicity, improving cell membrane penetration compared to the 2-oxo derivative’s polar profile .
  • Stability : Esters are prone to hydrolysis. The absence of electron-withdrawing groups in the target compound may slow hydrolysis relative to methoxy- or oxo-substituted analogs .

Commercial and Research Viability

  • The target compound is more readily available (via Combi-Blocks) than custom-synthesized derivatives. However, discontinued analogs (e.g., CymitQuimica’s esters ) highlight supply chain variability.
  • Derivatives with oxo or methoxy groups, while less accessible, offer tunable electronic properties for niche applications like catalysis or sensors.

Biological Activity

Methyl 1-isopropyl-2-methyl-1,3-benzodiazole-5-carboxylate (CAS Number: 904686-95-9) is a synthetic compound belonging to the benzodiazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its potential as an antimicrobial and antiviral agent, along with its applications in drug development.

  • Molecular Formula : C₁₃H₁₆N₂O₂
  • Molecular Weight : 232.28 g/mol
  • Purity : Minimum of 95% .

Synthesis

The synthesis of this compound typically involves the reaction of 1-isopropyl-2-methyl-1H-benzimidazole with methyl chloroformate in the presence of a base like triethylamine under reflux conditions. Purification is achieved through recrystallization or column chromatography .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its efficacy against various bacterial strains, including:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL

These results suggest that the compound may serve as a potential lead in developing new antibacterial agents .

Antiviral Activity

In addition to its antibacterial properties, preliminary studies have explored the compound's antiviral potential. It is believed to inhibit viral replication by interfering with specific molecular targets involved in the viral life cycle. Further research is needed to elucidate the exact mechanisms and effectiveness against various viruses .

The mechanism through which this compound exerts its biological effects is thought to involve:

  • Binding to Enzymes/Receptors : The compound may interact with specific enzymes or receptors, modulating their activity and influencing cellular processes such as signal transduction and gene expression.
  • Influencing Cellular Pathways : It is believed to affect pathways related to inflammation and immune response, contributing to its antimicrobial and antiviral effects .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Antimicrobial Efficacy :
    • A study evaluated the compound's effectiveness against multi-drug resistant strains of Staphylococcus aureus. Results showed a promising MIC value of 12.5 µg/mL, indicating potential for further development as an antibacterial agent .
  • Investigation of Antiviral Properties :
    • Preliminary investigations into the antiviral properties revealed that this compound could inhibit viral replication in vitro. However, detailed mechanistic studies are required to confirm these findings .

Q & A

Q. What role does the methyl ester play in modulating pharmacokinetic properties?

  • Methodology : Compare logP values (HPLC-derived) of the ester vs. its carboxylic acid analog. Assess metabolic stability in liver microsomes; esterases typically hydrolyze the methyl group, impacting bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-isopropyl-2-methyl-1,3-benzodiazole-5-carboxylate
Reactant of Route 2
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Methyl 1-isopropyl-2-methyl-1,3-benzodiazole-5-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.